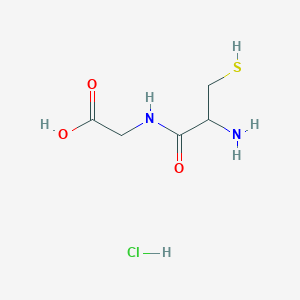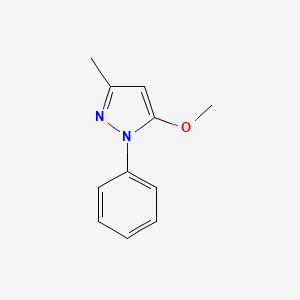
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene
Vue d'ensemble
Description
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is an organic compound that belongs to the class of hydroperoxides It is characterized by the presence of a hydroperoxy group attached to a propan-2-yl group, which is further connected to a benzene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene can be synthesized through the oxidation of 3-methylcumene (isopropylmethylbenzene) using hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 50-60°C to prevent decomposition of the hydroperoxide product.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow process where 3-methylcumene is mixed with hydrogen peroxide and an acid catalyst in a reactor. The reaction mixture is then subjected to controlled heating and agitation to ensure complete conversion. The product is subsequently purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form various oxygenated products.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Products include phenols, ketones, and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated benzenes and nitrobenzenes.
Applications De Recherche Scientifique
1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in oxidation reactions.
Biology: The compound is studied for its potential role in generating reactive oxygen species, which are important in cellular signaling and oxidative stress.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene involves the generation of reactive oxygen species through the decomposition of the hydroperoxy group. These reactive species can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Comparaison Avec Des Composés Similaires
Cumene Hydroperoxide: Similar in structure but lacks the methyl group on the benzene ring.
Tert-Butyl Hydroperoxide: Contains a tert-butyl group instead of a propan-2-yl group.
Methyl Ethyl Ketone Peroxide: Contains a ketone group instead of a benzene ring.
Uniqueness: 1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of the hydroperoxy group
Propriétés
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(2,3)12-11/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMZKURHWMWDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)OO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436228 | |
| Record name | AGN-PC-0MZOXA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4198-72-5 | |
| Record name | AGN-PC-0MZOXA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester](/img/structure/B3060999.png)
![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)

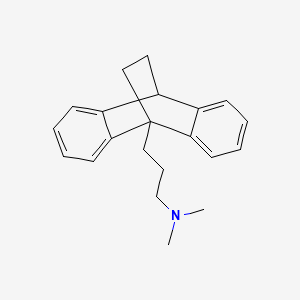
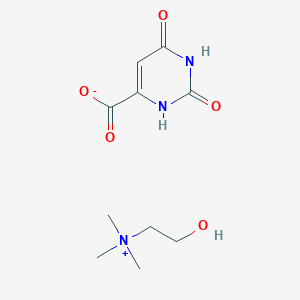
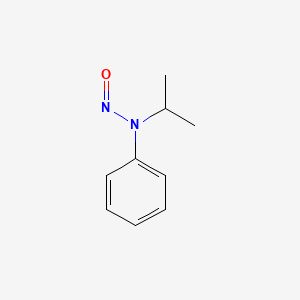

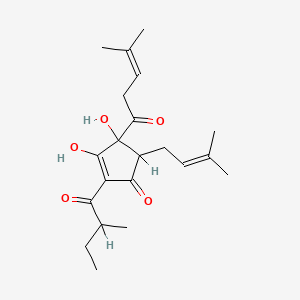
![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)
